"Methyl 2-chloro-4-methylnicotinate" properties and structure
"Methyl 2-chloro-4-methylnicotinate" properties and structure
An In-depth Technical Guide to Methyl 2-chloro-4-methylnicotinate: Properties, Synthesis, and Applications in Drug Discovery
Introduction: A Versatile Heterocyclic Building Block
Methyl 2-chloro-4-methylnicotinate is a substituted pyridine derivative that has emerged as a crucial intermediate in the realms of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a reactive chlorine atom, a methyl group, and an ester functional group on a pyridine scaffold, makes it a highly valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic protocols, reactivity, and its significant applications, particularly in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this compound is key to unlocking its potential in creating next-generation pharmaceuticals.
Physicochemical and Structural Properties
The structural integrity and physicochemical characteristics of Methyl 2-chloro-4-methylnicotinate are fundamental to its reactivity and utility in synthesis. The pyridine ring, substituted with an electron-withdrawing chlorine atom and an electron-donating methyl group, presents a unique electronic profile that influences its chemical behavior.
Structure:
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 217811-63-7 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Boiling Point | 204 °C (399 °F) | [3] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |
| LogP | 1.83 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
| Synonyms | Methyl 2-chloro-4-methylpyridine-3-carboxylate | [1] |
Synthesis and Experimental Protocols
The most common and direct laboratory synthesis of Methyl 2-chloro-4-methylnicotinate involves the esterification of its corresponding carboxylic acid, 2-chloro-4-methylnicotinic acid, with methanol. This reaction typically proceeds via a Fischer esterification mechanism, utilizing a strong acid catalyst.
Workflow for the Synthesis of Methyl 2-chloro-4-methylnicotinate
Caption: Synthetic workflow for the esterification of 2-chloro-4-methylnicotinic acid.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a self-validating system, where the progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through spectroscopic analysis.
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Reaction Setup:
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To a solution of 2-chloro-4-methylnicotinic acid (1.0 equivalent) in methanol (serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at room temperature.
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The choice of sulfuric acid as a catalyst is due to its effectiveness in protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.
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Reaction Execution:
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Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 8-12 hours.[4]
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Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid spot.
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Work-up and Isolation:
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After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. This step is crucial to quench the acid catalyst and facilitate the extraction of the ester into an organic solvent.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
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Purification:
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Purify the crude product by column chromatography on silica gel to yield pure Methyl 2-chloro-4-methylnicotinate. The identity and purity of the final compound should be confirmed by NMR and mass spectrometry.
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Chemical Reactivity and Applications in Synthesis
The synthetic utility of Methyl 2-chloro-4-methylnicotinate stems from the reactivity of its chloro substituent. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.[4] This reactivity is fundamental to its role as a versatile building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[5]
Key Reaction: Nucleophilic Aromatic Substitution
Caption: General scheme for nucleophilic substitution at the C2 position.
This reactivity allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. For instance, reaction with various amines, alcohols, or thiols can lead to the corresponding 2-amino, 2-alkoxy, or 2-thioalkoxy derivatives. These modifications can significantly impact the molecule's biological activity, including its binding affinity to targets like nicotinic acetylcholine receptors.[4]
Role in Drug Discovery and Development
Methyl 2-chloro-4-methylnicotinate serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. Its structural framework is found in molecules designed to target a range of biological systems.
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Neurological Disorders: Derivatives of this compound have been explored for their potential in treating neurological disorders due to their interaction with nicotinic acetylcholine receptors.[4]
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Anti-inflammatory Agents: The nicotinic acid scaffold is a known pharmacophore in various anti-inflammatory drugs, and derivatives of Methyl 2-chloro-4-methylnicotinate are investigated for similar activities.[4][5]
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Agrochemicals: The biological activity of pyridine derivatives also extends to agriculture, where they are explored for the development of new pesticides and herbicides.[4][5]
Spectroscopic Characterization
The structural elucidation of Methyl 2-chloro-4-methylnicotinate and its derivatives relies on standard spectroscopic techniques.[4]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the methoxy protons of the ester. The chemical shifts and coupling patterns provide definitive information about the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to the chlorine being significantly deshielded), and the methyl and methoxy carbons.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact molecular formula.[6]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester group and the C=C and C=N bonds of the aromatic pyridine ring.
Safety and Handling
According to the Safety Data Sheet (SDS), Methyl 2-chloro-4-methylnicotinate is associated with several hazards.[3]
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Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful to aquatic life (H402).[3]
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Precautions: When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[3][7] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[3]
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Stability: The product is chemically stable under standard ambient conditions.[3] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[7]
Conclusion
Methyl 2-chloro-4-methylnicotinate is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an invaluable tool in the design and synthesis of novel compounds with significant biological potential. A thorough understanding of its chemistry and handling is paramount for leveraging its full potential in research and the development of new therapeutics and other valuable chemical entities.
References
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PubChem. Ethyl 2-chloro-4-methylnicotinate. [Link]
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MySkinRecipes. Methyl 4-chloro-2-methylnicotinate. [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Spectroscopy Data. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 217811-63-7|Methyl 2-chloro-4-methylnicotinate|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Buy Methyl 2-chloro-4-methylnicotinate | 217811-63-7 [smolecule.com]
- 5. Methyl 4-chloro-2-methylnicotinate [myskinrecipes.com]
- 6. lehigh.edu [lehigh.edu]
- 7. fishersci.com [fishersci.com]


